6-Bromo-4-fluoropyridin-2-amine
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Overview
Description
6-Bromo-4-fluoropyridin-2-amine is a heterocyclic organic compound with the molecular formula C5H4BrFN2. It is a derivative of pyridine, where the hydrogen atoms at positions 2, 4, and 6 are substituted by an amino group, a fluorine atom, and a bromine atom, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-fluoropyridin-2-amine typically involves the bromination and fluorination of pyridine derivatives. One common method involves the reaction of 2-amino-4-fluoropyridine with N-bromosuccinimide in acetonitrile at room temperature. The reaction mixture is stirred for a specific period, and the product is isolated by evaporation and purification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-fluoropyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium nitrite and hydrochloric acid are used for diazotization and subsequent substitution.
Oxidation: Oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
6-Bromo-4-fluoropyridin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-Bromo-4-fluoropyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-4-fluoropyridin-2-amine: Similar structure but with the bromine atom at position 5.
2-Amino-4-fluoropyridine: Lacks the bromine atom.
4-Bromo-6-fluoropyridin-2-amine: Similar structure but with the fluorine atom at position 6.
Uniqueness
6-Bromo-4-fluoropyridin-2-amine is unique due to the specific positioning of the bromine and fluorine atoms, which imparts distinct chemical properties and reactivity. This makes it valuable for specific synthetic applications and research studies .
Properties
Molecular Formula |
C5H4BrFN2 |
---|---|
Molecular Weight |
191.00 g/mol |
IUPAC Name |
6-bromo-4-fluoropyridin-2-amine |
InChI |
InChI=1S/C5H4BrFN2/c6-4-1-3(7)2-5(8)9-4/h1-2H,(H2,8,9) |
InChI Key |
HIQCMTIZDUGLLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1N)Br)F |
Origin of Product |
United States |
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